molecular formula C11H15NO2S B7869821 N-[(4-methanesulfonylphenyl)methyl]cyclopropanamine

N-[(4-methanesulfonylphenyl)methyl]cyclopropanamine

Cat. No.: B7869821
M. Wt: 225.31 g/mol
InChI Key: PVVSHTBJWBYIFL-UHFFFAOYSA-N
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Description

N-[(4-Methanesulfonylphenyl)methyl]cyclopropanamine is a secondary amine featuring a cyclopropane ring linked to a benzyl group substituted with a methanesulfonyl (-SO₂CH₃) moiety at the para position. The methanesulfonyl group imparts significant polarity and electron-withdrawing properties, distinguishing it from analogues with simpler substituents (e.g., methyl, methoxy, or halogens).

Properties

IUPAC Name

N-[(4-methylsulfonylphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-15(13,14)11-6-2-9(3-7-11)8-12-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVSHTBJWBYIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methanesulfonylphenyl)methyl]cyclopropanamine typically involves multiple steps. One common method starts with the reaction of 4-methanesulfonylbenzyl chloride with cyclopropanamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methanesulfonylphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce primary amines .

Scientific Research Applications

N-[(4-methanesulfonylphenyl)methyl]cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-methanesulfonylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key structural analogues differ in the substituent on the phenyl ring, influencing physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Para Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
N-[(4-Methanesulfonylphenyl)methyl]cyclopropanamine -SO₂CH₃ C₁₁H₁₅NO₂S 225.31 High polarity; enhanced stability via electron-withdrawing group
N-(4-Methylbenzyl)cyclopropanamine -CH₃ C₁₁H₁₅N 161.25 Lower polarity; used in flow synthesis studies
N-(4-Methoxybenzyl)cyclopropanamine -OCH₃ C₁₁H₁₅NO 177.24 Moderate polarity; methoxy increases electron density
N-[(2-Nitrophenyl)methyl]cyclopropanamine -NO₂ (ortho) C₁₀H₁₂N₂O₂ 192.21 Nitro group introduces steric hindrance; limited hazard data
N-{[4-(Propan-2-yl)phenyl]methyl}cyclopropanamine -CH(CH₃)₂ C₁₃H₁₉N 189.30 Bulky isopropyl group reduces solubility

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (e.g., -SO₂CH₃, -NO₂): The methanesulfonyl group in the target compound enhances stability and may improve binding to hydrophobic enzyme pockets, as observed in BACE1 inhibitors where sulfonamides engage catalytic residues . Nitro-substituted analogues, however, face challenges due to metabolic instability .
  • Steric Effects: Bulky groups like isopropyl hinder synthetic accessibility but may improve selectivity for sterically constrained targets .

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s sulfonyl group aligns with trends in protease inhibitor design, but in vitro activity data are lacking in the provided evidence.
  • Toxicological Data: Limited information exists for most analogues, necessitating further studies on metabolic pathways and cytotoxicity.

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